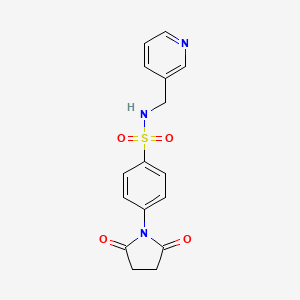
6-methoxy-1,2-dimethylquinolinium iodide
Overview
Description
6-methoxy-1,2-dimethylquinolinium iodide (MDMQI) is a quinolinium derivative that has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific research studies, particularly in the fields of cancer, neuroscience, and infectious diseases.
Scientific Research Applications
Fluorescent Indicators and Dyes
6-Methoxy-1,2-dimethylquinolinium iodide has been utilized in the development of fluorescent halide-sensitive quinolinium dyes. These dyes, produced by reacting 6-methoxyquinoline with various halides, exhibit fluorescence intensity reduction in the presence of halide ions, making them useful for halide solution concentration determination using Stern-Volmer kinetics. Their potential applications extend to biological halide sensing due to their water solubility and fluorescence properties (Geddes, Apperson, Karolin, & Birch, 2001).
Luminescent Materials
The compound has been involved in the synthesis of dimethine-cyanines containing the indolizine ring. These compounds show potential as luminescent materials due to their emission wavelengths above 400 nm in the solid state. This demonstrates their applicability in the field of luminescent material development (Liu Wei, 2004).
Nanoparticle Sizing
Bromide, iodide, and tetraphenylborate quaternary salts of 6-methoxyquinoline-derived dyes have been used in nanoparticle sizing. These dyes bind to negatively charged colloidal particles, facilitating the determination of particle size using time-resolved fluorescence anisotropy. This application is particularly significant in nanotechnology and material science (Geddes, Apperson, & Birch, 2000).
Fluorescence in Biological Studies
6-Methoxy-1,2-dimethylquinolinium iodide demonstrates unique fluorescence properties that are significant in biological studies. The inclusion of this compound in the cavity of cucurbit[7]uril, for instance, shows a stable 1:1 complex with significant fluorescence alterations. Such properties make it an excellent probe for studying nonfluorescent compound inclusion in biological environments (Miskolczy, Harangozó, Biczók, Wintgens, Lorthioir, & Amiel, 2014).
Cancer Diagnosis and Imaging
In medical research, derivatives of 6-methoxy-1,2-dimethylquinolinium iodide have been explored for imaging breast cancer. Radiolabeled analogs of this compound have shown potential in positron emission tomography (PET) for assessing the proliferative status of breast tumors. This application underlines its significance in oncological diagnostics and imaging (Tu, Dence, Ponde, Jones, Wheeler, Welch, & Mach, 2005).
properties
IUPAC Name |
6-methoxy-1,2-dimethylquinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.HI/c1-9-4-5-10-8-11(14-3)6-7-12(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPKMCXVGBOJRU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)OC)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2-dimethylquinolin-1-ium;iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4886643.png)

![1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene](/img/structure/B4886668.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4886673.png)

![ethyl 6-amino-5-cyano-2-propyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B4886683.png)
![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886704.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)

![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)